molecular formula C19H26FN3O3 B10820239 methyl (2S)-2-[[1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carbonyl]amino]-3-methylbutanoate

methyl (2S)-2-[[1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carbonyl]amino]-3-methylbutanoate

Cat. No.: B10820239
M. Wt: 363.4 g/mol
InChI Key: MZHOQWSDDOCSBN-INIZCTEOSA-N
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Description

Preparation Methods

The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

5-fluoro MMB-P7AICA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Substitution reactions, particularly involving the fluorine atom, can lead to the formation of different analogs. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Mechanism of Action

The mechanism of action of 5-fluoro MMB-P7AICA involves its interaction with cannabinoid receptors in the body. It acts as an agonist, binding to these receptors and mimicking the effects of naturally occurring cannabinoids. The molecular targets include the CB1 and CB2 receptors, which are involved in various physiological processes such as pain sensation, mood regulation, and immune response .

Comparison with Similar Compounds

5-fluoro MMB-P7AICA is similar to other synthetic cannabinoids such as 5F-MDMB-PICA and 4F-MDMB-BINACA. it is unique in its specific structural features, such as the fluoropentyl side chain and the valine methyl ester group . These structural differences can influence its pharmacological properties and metabolic pathways. Similar compounds include:

Properties

Molecular Formula

C19H26FN3O3

Molecular Weight

363.4 g/mol

IUPAC Name

methyl (2S)-2-[[1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carbonyl]amino]-3-methylbutanoate

InChI

InChI=1S/C19H26FN3O3/c1-13(2)16(19(25)26-3)22-18(24)15-12-23(11-6-4-5-9-20)17-14(15)8-7-10-21-17/h7-8,10,12-13,16H,4-6,9,11H2,1-3H3,(H,22,24)/t16-/m0/s1

InChI Key

MZHOQWSDDOCSBN-INIZCTEOSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC(=O)C1=CN(C2=C1C=CC=N2)CCCCCF

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C1=CN(C2=C1C=CC=N2)CCCCCF

Origin of Product

United States

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